1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone
Description
1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone is a synthetic organic compound featuring a propanone backbone substituted with a 3,4-dichlorophenyl group at position 1 and a 4-methylphenylsulfonyl moiety at position 3.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(4-methylphenyl)sulfonylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O3S/c1-11-2-5-13(6-3-11)22(20,21)9-8-16(19)12-4-7-14(17)15(18)10-12/h2-7,10H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNJFXSBGXPKBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzene and 4-methylbenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as sodium hydroxide or potassium carbonate is used to deprotonate the sulfonyl chloride, facilitating the nucleophilic attack on the dichlorobenzene.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate and yield.
Solvents: Common solvents include dichloromethane or toluene, which provide a suitable medium for the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The ketone group in the propanone backbone is susceptible to oxidation under specific conditions. While the sulfonyl group is typically stable to oxidation, the α-carbon adjacent to the ketone may undergo oxidative transformations.
Table 1: Oxidation Reaction Data
Mechanistic Insights :
-
The ketone oxidizes to a carboxylic acid under strong acidic conditions (e.g., KMnO₄/H₂SO₄) via enol intermediate formation.
-
Chromium-based oxidants (CrO₃) do not react due to electron-withdrawing effects of the sulfonyl group, which deactivates the α-carbon .
Reduction Reactions
The ketone moiety undergoes reduction to form secondary alcohols, while the sulfonyl group remains intact.
Table 2: Reduction Reaction Data
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH₄ | EtOH, 25°C | 1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanol | 85% | |
| LiAlH₄ | THF, 0°C | Same as above | 92% | Analogous to |
Key Observations :
-
Sodium borohydride (NaBH₄) selectively reduces the ketone without affecting the sulfonyl or aryl chloride groups.
-
Lithium aluminum hydride (LiAlH₄) achieves higher yields due to stronger reducing power .
Nucleophilic Substitution
The sulfonyl group’s electron-withdrawing nature activates the β-carbon for nucleophilic attack.
Table 3: Substitution Reaction Data
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NH₃ (excess) | DMF, 80°C | 1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-amine | 65% | |
| CH₃ONa | MeOH, reflux | Methyl ether derivative | 58% | Analogous to |
Mechanism :
-
The β-carbon becomes electrophilic due to sulfonyl group polarization, enabling nucleophilic substitution (SN²) .
-
Amines and alkoxides are common nucleophiles, with yields dependent on steric hindrance from the dichlorophenyl group.
Cyclization Reactions
Under basic conditions, intramolecular cyclization forms heterocyclic structures.
Table 4: Cyclization Reaction Data
| Base | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| K₂CO₃ | DMF, 120°C | Thiadiazole derivative | 41% | |
| NaOH | H₂O/EtOH | No reaction | – |
Notes :
-
Cyclization to thiadiazole rings occurs in the presence of sulfur-containing reagents (e.g., thiourea), as observed in structurally related sulfonamides .
-
Steric bulk from the dichlorophenyl group limits cyclization efficiency.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl functionalization.
Table 5: Suzuki Coupling Data
| Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | DME, 80°C | Biaryl derivative | 78% | Analogous to |
Mechanism :
-
The dichlorophenyl group participates in Suzuki-Miyaura couplings with boronic acids, forming biaryl systems.
-
Yields are enhanced by electron-deficient aryl partners.
Acid-Catalyzed Rearrangements
The ketone group facilitates acid-mediated rearrangements.
Example :
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that derivatives of 1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone exhibit promising anticancer properties. A study evaluated the cytotoxic effects of synthesized compounds based on this scaffold against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The results demonstrated that several derivatives had IC50 values ranging from 1.9 to 7.52 μg/mL, indicating potent antiproliferative activity .
Mechanism of Action
The mechanism underlying the anticancer activity is believed to involve the inhibition of key cellular pathways that promote tumor growth and survival. The compound's ability to induce apoptosis in cancer cells has been a focal point of research, with studies utilizing assays such as MTT to assess cell viability post-treatment .
Agricultural Applications
Herbicide Development
The compound has also been explored for its potential as an herbicide. Its structural characteristics allow it to interact with specific biological targets in plants, inhibiting growth and development. Research on similar sulfonyl compounds has shown efficacy in controlling various weed species, suggesting that derivatives of this compound may be effective in agricultural settings .
Pesticidal Properties
In addition to herbicidal properties, the compound's sulfonamide group may confer insecticidal or fungicidal activities. Studies have indicated that compounds with similar functional groups can disrupt metabolic pathways in pests, leading to their potential use in integrated pest management strategies .
Synthesis and Structural Analysis
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions including sulfonation and acylation processes. A common method includes the reaction between appropriate phenolic precursors under controlled conditions to yield the desired product .
Crystal Structure Analysis
Recent studies have employed techniques such as X-ray crystallography to elucidate the crystal structure of related compounds. This structural information aids in understanding the compound's reactivity and interaction with biological targets .
Data Table: Summary of Research Findings
Case Studies
Case Study 1: Anticancer Efficacy
In a study focusing on the synthesis of new derivatives based on this compound, researchers reported enhanced cytotoxicity when tertiary amine groups were introduced into the structure. This modification significantly improved interactions with cancer cell receptors, leading to higher rates of apoptosis compared to standard treatments like Tamoxifen .
Case Study 2: Herbicide Testing
Field trials conducted on crops treated with formulations containing sulfonamide derivatives showed a marked reduction in weed populations without adversely affecting crop yields. These findings indicate a viable application for this compound in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The following table compares key structural features and inferred properties of the target compound with its analogs:
Key Observations:
- Electron Effects: The 3,4-dichlorophenyl group in the target compound provides stronger electron withdrawal than mono-chlorinated () or methoxylated () variants, influencing reactivity in electrophilic substitutions .
- Steric Effects : Bulky substituents, such as pentamethylbenzylsulfonyl (), reduce steric accessibility compared to the target's 4-methylphenylsulfonyl group, which may affect binding in biological systems .
Biological Activity
1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone, with the chemical formula and CAS number 868256-43-3, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a dichlorophenyl group and a sulfonamide moiety attached to a propanone backbone. Its structure is critical for its biological activity, as the presence of electron-withdrawing groups such as chlorine can enhance its reactivity and interaction with biological targets.
Antitumor Activity
Recent studies have indicated that compounds similar in structure to this compound exhibit significant antitumor properties. For instance, derivatives containing thiazole rings have shown promising results in inhibiting cancer cell proliferation. The presence of halogen substituents, particularly chlorines, has been associated with increased cytotoxicity against various cancer cell lines (IC50 values in the low micromolar range) .
The proposed mechanisms of action for compounds like this compound include:
- Inhibition of cell proliferation : The compound may interfere with cellular signaling pathways that regulate cell growth and division.
- Induction of apoptosis : Similar compounds have been shown to trigger programmed cell death in cancer cells through mitochondrial pathways.
- Modulation of enzyme activity : Compounds with sulfonamide groups are known to inhibit certain enzymes involved in tumor metabolism .
Case Studies
- In vitro Studies : A study investigated the cytotoxic effects of various sulfonamide derivatives on human cancer cell lines. Results indicated that compounds with similar structures to this compound exhibited significant antiproliferative effects, with IC50 values ranging from 5 to 15 µM across different cell lines .
- Animal Models : In vivo studies using mouse models demonstrated that administration of related compounds resulted in reduced tumor growth and improved survival rates compared to control groups. The mechanism was attributed to enhanced apoptosis and reduced angiogenesis in tumors .
Data Table: Biological Activity Summary
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone?
A two-step approach is commonly employed:
Ketone Formation : React 3,4-dichlorophenylmagnesium bromide with propanoyl chloride under anhydrous conditions to yield 1-(3,4-dichlorophenyl)-1-propanone .
Sulfonylation : Introduce the 4-methylphenylsulfonyl group via nucleophilic substitution. Use 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–5°C. Monitor reaction progress via TLC (hexane:ethyl acetate = 3:1) .
Key Considerations : Optimize stoichiometry (1:1.2 molar ratio of ketone to sulfonyl chloride) to minimize byproducts. Purify via column chromatography (silica gel, gradient elution) .
Q. What spectroscopic techniques are critical for characterizing this compound?
Q. What safety protocols are essential during experimental handling?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods due to potential release of volatile chlorinated intermediates.
- Waste Disposal : Segregate chlorinated and sulfonated waste; consult institutional guidelines for hazardous chemical disposal .
Advanced Research Questions
Q. How can computational modeling predict the electronic effects of the sulfonyl group?
- Density Functional Theory (DFT) : Calculate electron density maps to assess the sulfonyl group’s electron-withdrawing effect on the ketone. Use software like Gaussian with B3LYP/6-311+G(d,p) basis sets.
- Reactivity Prediction : Simulate nucleophilic attack at the carbonyl carbon; compare activation energies with/without the sulfonyl group. Validate using experimental kinetic data .
Q. How to resolve contradictions in reported melting points or spectral data?
- Purity Analysis : Perform HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities.
- Crystallization : Recrystallize from ethanol/water to obtain single crystals for X-ray diffraction (XRD). Compare unit cell parameters with Cambridge Structural Database entries .
- Cross-Validation : Replicate synthesis using alternative routes (e.g., Grignard vs. Friedel-Crafts acylation) to isolate compound-specific artifacts .
Q. What environmental persistence is associated with the 3,4-dichlorophenyl moiety?
- Biodegradation Studies : Use Phanerochaete chrysosporium (white rot fungus) to assess metabolic pathways. Monitor intermediates like 3,4-dichloroaniline via LC-MS .
- Aquatic Toxicity : Evaluate EC₅₀ values using Daphnia magna bioassays. Correlate with logP (predicted ~3.2) to estimate bioaccumulation potential .
Q. How does the sulfonyl group influence regioselectivity in further derivatization?
- Electrophilic Aromatic Substitution (EAS) : The sulfonyl group deactivates the phenyl ring, directing substituents to the meta position. Confirm via nitration (HNO₃/H₂SO₄) and analyze regiochemistry by ¹H NMR .
- Nucleophilic Additions : Test reactions with hydrazine or hydroxylamine to form hydrazones/oximes. Compare yields with non-sulfonated analogs to quantify steric/electronic effects .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
